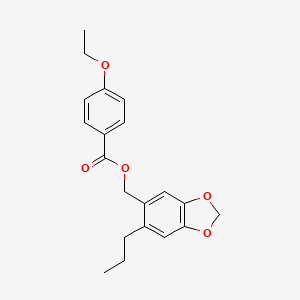
(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate is a chemical compound with the molecular formula C20H22O5 It is characterized by the presence of a benzodioxole ring and an ethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate typically involves the esterification of (6-Propyl-1,3-benzodioxol-5-yl)methanol with 4-ethoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (6-Propyl-1,3-benzodioxol-5-yl)methyl benzoate
- (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-methoxybenzoate
- (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-hydroxybenzoate
Uniqueness
(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate is unique due to the presence of both a benzodioxole ring and an ethoxybenzoate group, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
54472-56-9 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(6-propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-3-5-15-10-18-19(25-13-24-18)11-16(15)12-23-20(21)14-6-8-17(9-7-14)22-4-2/h6-11H,3-5,12-13H2,1-2H3 |
InChI Key |
OLNOIZQYSYHFMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1COC(=O)C3=CC=C(C=C3)OCC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















